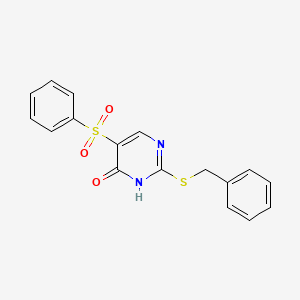

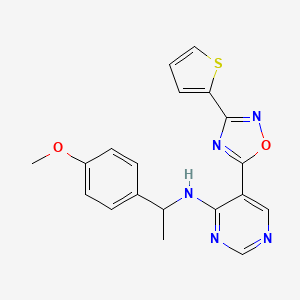

2-(Benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, specific structural details aren’t available in the search results .Chemical Reactions Analysis

The compound contains functional groups that are known to participate in various chemical reactions. For example, the Davis reagent, which contains a phenylsulfonyl group, can generate sulfinate anions by oxidation of thiolates .Physical And Chemical Properties Analysis

Physical and chemical properties would depend on the exact structure of the compound. Typical properties to consider might include density, color, hardness, melting and boiling points, and electrical conductivity .Applications De Recherche Scientifique

Importance of Hybrid Catalysts in Synthesis

Research highlights the crucial role of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, including derivatives of pyrimidinol. These scaffolds are key precursors in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. The review by Parmar, Vala, and Patel (2023) discusses the synthetic pathways employed for developing substituted pyrimidine derivatives using a range of catalysts, emphasizing the application of these methods in developing lead molecules for pharmaceutical use (Parmar, Vala, & Patel, 2023).

Pyrimidine Derivatives in Optoelectronic Materials

Lipunova et al. (2018) review the synthesis and application of quinazoline and pyrimidine derivatives in electronic devices, highlighting their significance in creating novel optoelectronic materials. This includes their use in organic light-emitting diodes (OLEDs) and as materials for nonlinear optical applications. The incorporation of pyrimidine fragments into π-extended conjugated systems is valued for fabricating efficient red phosphorescent OLEDs and colorimetric pH sensors (Lipunova et al., 2018).

Antioxidant Capacity and Reaction Pathways

The study by Ilyasov et al. (2020) explores the ABTS/PP decolorization assay of antioxidant capacity, detailing the reaction pathways for assessing the antioxidant capacity of various compounds. This research provides insight into the specific reactions of antioxidants, contributing to the overall understanding of antioxidant mechanisms relevant to pyrimidine derivatives (Ilyasov et al., 2020).

Novel Synthesis of Pharmaceutical Compounds

Saini et al. (2019) review novel methods for synthesizing omeprazole and other proton pump inhibitors, emphasizing the importance of understanding pharmaceutical impurities. This review includes discussions on the synthesis process and the formation of sulfone N-oxide, highlighting the potential relevance to the synthesis and study of pyrimidine derivatives (Saini et al., 2019).

Developmental Toxicity of Perfluoroalkyl Acids

While not directly related to "2-(Benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol," the review by Lau et al. (2004) on the developmental toxicity of perfluoroalkyl acids provides context on the broader implications of chemical compounds on health and the environment. This review may offer insights into safety considerations for the development and application of pyrimidine derivatives (Lau et al., 2004).

Safety and Hazards

Propriétés

IUPAC Name |

5-(benzenesulfonyl)-2-benzylsulfanyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S2/c20-16-15(24(21,22)14-9-5-2-6-10-14)11-18-17(19-16)23-12-13-7-3-1-4-8-13/h1-11H,12H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMYKGSDCMAGEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]ethanamine](/img/structure/B2563570.png)

![5-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2563573.png)

![ethyl 2-[2-(4-chlorophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2563575.png)

![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide](/img/structure/B2563576.png)

![N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2563578.png)

![2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine](/img/structure/B2563580.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]cyclopentanecarboxamide](/img/structure/B2563583.png)

![ethyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate](/img/structure/B2563592.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2563593.png)